

Application Notes: Inducing Plant Resistance Against *Pseudomonas syringae* with Ascr#18

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Compound of Interest

Compound Name: Ascr#18

Cat. No.: B8180475

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Introduction

Ascaroside #18 (**ascr#18**) is a signaling molecule from the ascaroside family, which is conserved among nematodes.[1] It functions as a nematode-associated molecular pattern (NAMP) that can be perceived by plants, triggering their innate immune system.[2][3] This induced resistance provides broad-spectrum protection against a variety of pathogens, including bacteria, fungi, viruses, and oomycetes.[1][4] This document provides detailed information and protocols for utilizing **ascr#18** to induce resistance against the bacterial pathogen *Pseudomonas syringae*.

Mechanism of Action

The application of **ascr#18** to plants initiates a defense response similar to pattern-triggered immunity (PTI).[3] The proposed mechanisms of action include:

- **Perception:** **Ascr#18** is recognized by the leucine-rich repeat receptor kinase NLR1 in plants.[2][5]
- **MAPK Cascade Activation:** Upon perception, **ascr#18** rapidly activates mitogen-activated protein kinases (MAPKs), specifically MPK3 and MPK6, which are key signaling components in plant defense.[2]
- **Hormonal Signaling Pathways:** **Ascr#18** treatment leads to the induction of both the salicylic acid (SA) and jasmonic acid (JA) signaling pathways, which are crucial for resistance against

biotrophic and necrotrophic pathogens, respectively.[2][4] This is evidenced by the upregulation of marker genes such as PR-1 (SA pathway) and PDF1.2 (JA pathway).[2]

- **Suppression of Auxin Signaling:** **Ascr#18** has also been shown to suppress auxin transport and signaling.[4][5] Since many pathogens, including *P. syringae*, manipulate auxin signaling to facilitate infection, its suppression contributes to enhanced plant resistance.[4]

Data Presentation

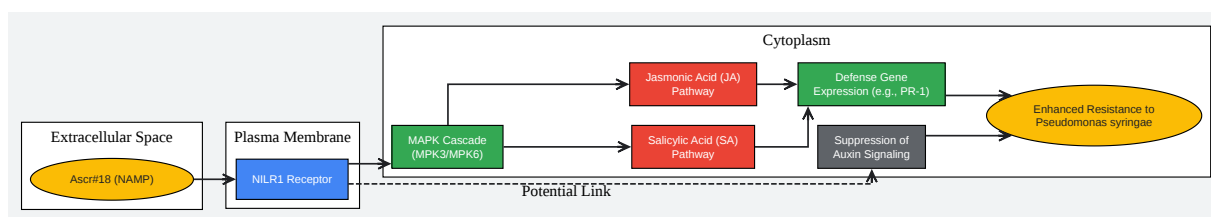
Table 1: Effect of Ascr#18 Root Pretreatment on *Pseudomonas syringae* pv. tomato DC3000 Growth in *Arabidopsis thaliana*

Treatment Concentration	Duration of Pretreatment	Days Post-Inoculation	Bacterial Titer (CFU/cm ²)	Fold Change vs. Control	Reference
1 µM ascr#18	24 hours	3	Significantly lower than control	~10-fold reduction	[2][6]
5 µM ascr#18	24 hours	3	Less effective than 1 µM	-	[6]
Control (water)	24 hours	3	Baseline	-	[2][6]

Table 2: Upregulation of Defense-Related Gene Transcripts in *Arabidopsis* Leaves Following Root Treatment with 1 µM Ascr#18

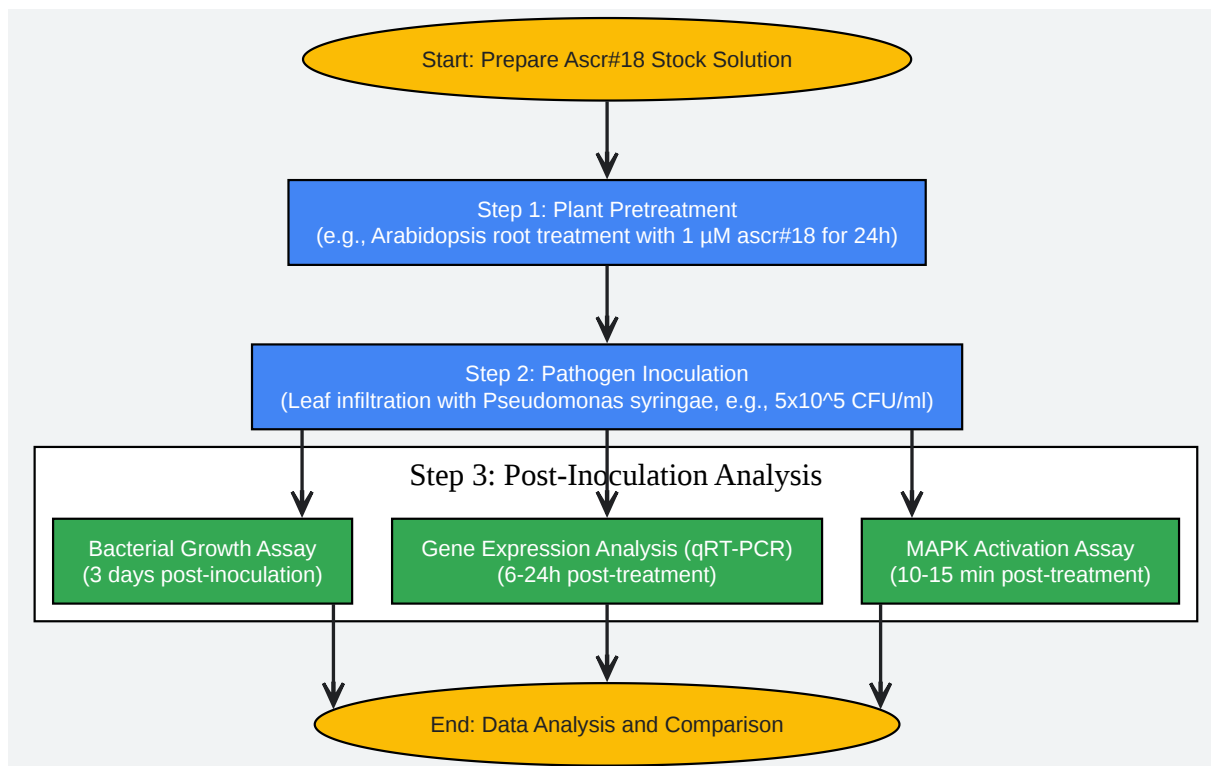
Gene Marker	Signaling Pathway	Time Post-Treatment	Fold Change in Expression (vs. Control)	Reference
PR-1	Salicylic Acid (SA)	24 hours	Increased	[2]
PDF1.2	Jasmonic Acid (JA)	24 hours	Increased	[2]

Mandatory Visualizations



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Caption: Signaling pathway of **ascr#18**-induced plant immunity.



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Caption: Experimental workflow for assessing **ascr#18** efficacy.

Experimental Protocols

Protocol 1: Preparation of **Ascr#18** Stock Solution

- Objective: To prepare a stock solution of **ascr#18** for subsequent experiments.
- Materials:
 - **Ascr#18** (synthetic)
 - Dimethyl sulfoxide (DMSO)
 - Sterile water

- Procedure:
 1. Dissolve synthetic **ascr#18** in DMSO to create a high-concentration stock solution (e.g., 10 mM).
 2. Store the stock solution at -20°C for long-term use.
 3. For working solutions, dilute the stock solution in sterile water to the desired final concentration (e.g., 1 µM). Prepare a mock control solution with the same concentration of DMSO as the **ascr#18** working solution.

Protocol 2: Plant Pretreatment with Ascr#18

- Objective: To induce a defense response in plants prior to pathogen challenge.
- Materials:
 - Arabidopsis thaliana plants (or other model species) grown in soil or sterile culture.
 - **Ascr#18** working solution (e.g., 1 µM).
 - Mock control solution.
- Procedure (for soil-grown plants):
 1. Grow Arabidopsis plants for 4-5 weeks under standard conditions.
 2. Gently uproot the plants and wash the roots carefully with sterile water to remove soil particles.
 3. Immerse the roots of the plants in the **ascr#18** working solution or the mock solution.^[6] Ensure the aerial parts of the plant are not submerged.
 4. Incubate the plants for 24 hours under normal growth conditions.^[6]
 5. After incubation, the plants are ready for pathogen inoculation.

Protocol 3: Pseudomonas syringae Inoculation

- Objective: To challenge the pretreated plants with *P. syringae*.
- Materials:
 - *Pseudomonas syringae* pv. tomato DC3000 culture.
 - King's B medium.
 - 10 mM MgCl₂.
 - 1 mL needleless syringe.
- Procedure:
 1. Grow *P. syringae* in King's B medium at 28°C to the desired growth phase.
 2. Harvest the bacterial cells by centrifugation and resuspend them in 10 mM MgCl₂.
 3. Adjust the bacterial suspension to the desired optical density (OD₆₀₀), for example, OD₆₀₀ = 0.001, which corresponds to approximately 5×10^5 colony-forming units (CFU)/mL.
 4. Using a needleless syringe, infiltrate the bacterial suspension into the abaxial side of fully expanded leaves of the pretreated and mock-treated plants.[7] Infiltrate at least three leaves per plant.

Protocol 4: Assessment of Bacterial Growth in Planta

- Objective: To quantify the extent of bacterial replication within the plant leaves.
- Materials:
 - Inoculated leaves.
 - 10 mM MgCl₂.
 - Mortar and pestle or mechanical homogenizer.
 - King's B agar plates with appropriate antibiotics.

- Procedure:
 1. At 3 days post-inoculation (dpi), collect leaf discs from the infiltrated areas using a cork borer (e.g., 1 cm diameter).[1][6]
 2. Surface-sterilize the leaf discs with 70% ethanol for 30 seconds and rinse with sterile water.
 3. Homogenize the leaf discs in a known volume of 10 mM MgCl₂ (e.g., 1 mL).
 4. Create a serial dilution of the homogenate.
 5. Plate the dilutions onto King's B agar plates and incubate at 28°C for 2 days.
 6. Count the number of colonies to determine the CFU per unit of leaf area (e.g., CFU/cm²). [6]

Protocol 5: Analysis of Defense Gene Expression (qRT-PCR)

- Objective: To measure the transcript levels of defense-related genes.
- Materials:
 - Leaf tissue collected at various time points (e.g., 6 and 24 hours) after **ascr#18** treatment. [2]
 - Liquid nitrogen.
 - RNA extraction kit.
 - cDNA synthesis kit.
 - qPCR instrument and reagents (e.g., SYBR Green).
 - Gene-specific primers (e.g., for PR-1, PDF1.2, and a reference gene like β -tubulin).[2]
- Procedure:

1. Harvest leaf tissue from **ascr#18**-treated and mock-treated plants and immediately freeze in liquid nitrogen.
2. Extract total RNA using a commercial kit according to the manufacturer's instructions.
3. Synthesize cDNA from the extracted RNA.
4. Perform quantitative real-time PCR (qRT-PCR) using gene-specific primers.
5. Analyze the data using the $\Delta\Delta C_t$ method to determine the relative fold change in gene expression, normalized to the reference gene.[\[2\]](#)

Protocol 6: MAPK Activation Assay

- Objective: To detect the phosphorylation and activation of MAP kinases.
- Materials:
 - Leaf tissue collected at short time intervals (e.g., 10 and 15 minutes) after **ascr#18** treatment.[\[2\]](#)
 - Protein extraction buffer.
 - SDS-PAGE and western blotting equipment.
 - Primary antibody specific to phosphorylated MAPKs (e.g., anti-p44/42 MAPK).
 - Secondary antibody (HRP-conjugated).
 - Chemiluminescence detection reagents.
- Procedure:
 1. Harvest leaf tissue and immediately freeze in liquid nitrogen.
 2. Extract total protein using an appropriate buffer.
 3. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

4. Probe the membrane with the primary antibody against phosphorylated MAPKs.
 5. Wash and then incubate with the HRP-conjugated secondary antibody.
 6. Detect the signal using a chemiluminescence substrate and imaging system. A loading control, such as Coomassie blue staining, should be used to ensure equal protein loading.
- [2]

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